2-(3-Bromophenyl)-2-ethoxyethanamine
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Overview
Description
2-(3-Bromophenyl)-2-ethoxyethanamine is an organic compound that belongs to the class of substituted ethanamines It features a bromophenyl group attached to an ethoxyethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-ethoxyethanamine typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-bromobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The resulting amine is alkylated with ethyl bromoacetate to form the ethoxyethanamine structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-ethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces phenyl derivatives.
Substitution: Produces various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-2-ethoxyethanamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-ethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
5-(3-Bromophenyl)-2-furaldehyde: Utilized in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
AXMLUCLUVDRMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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